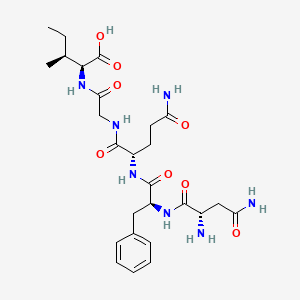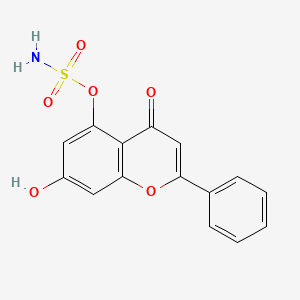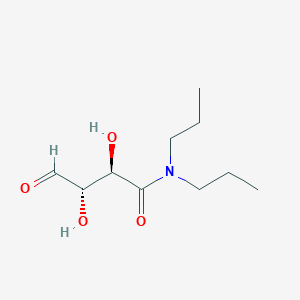
L-Asparaginyl-L-phenylalanyl-L-glutaminylglycyl-L-isoleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Asparaginyl-L-phenylalanyl-L-glutaminylglycyl-L-isoleucine is a peptide composed of five amino acids: L-asparagine, L-phenylalanine, L-glutamine, glycine, and L-isoleucine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-phenylalanyl-L-glutaminylglycyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s α-amino group.
Coupling: of the next protected amino acid using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound can be achieved through large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into an expression vector, which is then introduced into a host organism (e.g., Escherichia coli). The host organism produces the peptide, which is subsequently purified using chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
L-Asparaginyl-L-phenylalanyl-L-glutaminylglycyl-L-isoleucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation: Oxidation of specific amino acid residues, such as the phenylalanine side chain.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Substitution: Substitution reactions involving side-chain functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various nucleophiles or electrophiles depending on the specific reaction.
Major Products
The major products formed from these reactions include the individual amino acids from hydrolysis, oxidized or reduced forms of the peptide, and substituted derivatives depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
L-Asparaginyl-L-phenylalanyl-L-glutaminylglycyl-L-isoleucine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Pharmacology: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industrial Biotechnology: Utilized in the development of peptide-based materials and as a substrate for enzyme assays.
Mecanismo De Acción
The mechanism of action of L-Asparaginyl-L-phenylalanyl-L-glutaminylglycyl-L-isoleucine depends on its specific application. In pharmacological contexts, it may interact with cellular receptors or enzymes, modulating their activity. The peptide’s structure allows it to bind to specific molecular targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
L-Asparaginyl-L-phenylalanyl-L-glutaminylglycyl-L-valine: Similar structure but with valine instead of isoleucine.
L-Asparaginyl-L-phenylalanyl-L-glutaminylglycyl-L-leucine: Similar structure but with leucine instead of isoleucine.
Uniqueness
L-Asparaginyl-L-phenylalanyl-L-glutaminylglycyl-L-isoleucine is unique due to its specific sequence of amino acids, which imparts distinct physicochemical properties and biological activities. The presence of isoleucine, a branched-chain amino acid, may influence the peptide’s hydrophobicity and interaction with biological membranes.
Propiedades
Número CAS |
847862-16-2 |
|---|---|
Fórmula molecular |
C26H39N7O8 |
Peso molecular |
577.6 g/mol |
Nombre IUPAC |
(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C26H39N7O8/c1-3-14(2)22(26(40)41)33-21(36)13-30-24(38)17(9-10-19(28)34)31-25(39)18(11-15-7-5-4-6-8-15)32-23(37)16(27)12-20(29)35/h4-8,14,16-18,22H,3,9-13,27H2,1-2H3,(H2,28,34)(H2,29,35)(H,30,38)(H,31,39)(H,32,37)(H,33,36)(H,40,41)/t14-,16-,17-,18-,22-/m0/s1 |
Clave InChI |
OTBQCYBZCCANCZ-UGCUYICYSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)N |
SMILES canónico |
CCC(C)C(C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-1-[(1S)-1-phenylethyl]azetidine-2-carbonitrile](/img/structure/B14200559.png)
![3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole](/img/structure/B14200590.png)



![Benzamide, N-[5-(2,4-cyclopentadien-1-ylidene)-1-oxohexyl]-](/img/structure/B14200609.png)
![4-(Benzyloxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14200612.png)

![1-[5-[[[5-[(dimethylamino)methyl]-2H-triazol-4-yl]-piperidin-1-ylmethoxy]-piperidin-1-ylmethyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine](/img/structure/B14200623.png)
![(2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14200629.png)
![3-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14200633.png)
![4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14200639.png)
![2,5-Diethyl-5-{[(prop-1-en-1-yl)oxy]methyl}-1,3-dioxane](/img/structure/B14200653.png)
![N-Methyl-N-{2-[2-(methylamino)ethoxy]ethyl}acetamide](/img/structure/B14200656.png)
